![molecular formula C14H14N4OS B4584135 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines involves the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with ethyl orthoformate, leading to a cyclic acetal formation. This process indicates a method that could potentially be adapted for the synthesis of 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine by modifying the substituents and reaction conditions to incorporate the specific 4-methylphenoxyethylthio group at the 6-position of the purine ring (Mishnev et al., 1979).

Molecular Structure Analysis

The structural analysis of similar compounds has been conducted through various spectroscopic techniques such as 1H and 13C NMR, IR spectroscopy, and X-ray diffraction studies. These techniques have elucidated the configurational isomers and the orientation of substituents, providing insight into the three-dimensional structure of the compound. For instance, the trans-diaxial orientation of substituents in related compounds has been confirmed, which could inform the analysis of the target compound (Mishnev et al., 1979).

Wissenschaftliche Forschungsanwendungen

Environmental Presence and Impact

Research has highlighted the widespread presence of similar compounds in the environment, particularly focusing on their role as endocrine-disrupting chemicals (EDCs) and their fate in aquatic environments. For instance, the occurrence, fate, and behavior of parabens, which share a chemical affinity with 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, have been extensively studied. These studies shed light on the environmental pathways and persistence of such compounds, emphasizing their continuous introduction into the environment due to consumer product usage and their ubiquity in surface waters and sediments (Haman et al., 2015).

Biochemical and Genetic Interactions

The biochemical and genetic mechanisms underlying the actions of similar purine analogs have been the subject of considerable research. For example, thiopurine drugs and their metabolic pathways offer insights into the therapeutic applications and genetic predispositions to drug efficacy and toxicity. This research has important implications for tailoring drug therapies to individual genetic profiles, thereby enhancing treatment safety and effectiveness (Sanderson et al., 2004).

Impact on Human Health and Disease

The potential health impacts of compounds structurally related to 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, especially those with endocrine-disrupting capabilities, have been a significant focus of research. Studies have explored how these compounds might contribute to various health issues, including reproductive toxicity and carcinogenicity. For instance, research into bisphenol A (BPA) and its alternatives has raised concerns about their reproductive toxicity and endocrine-disrupting potential, highlighting the need for safer alternatives in consumer products (den Braver-Sewradj et al., 2020).

Applications in Disease Treatment

Although not directly linked to 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, studies on thioguanine, a related purine analog, have demonstrated its effectiveness in treating conditions like psoriasis, offering insights into the broader therapeutic potential of purine derivatives. These studies underscore the importance of understanding the pharmacodynamics and pharmacogenetics of purine analogs for optimizing their use in treating various diseases (Sherer & Lebwohl, 2002).

Eigenschaften

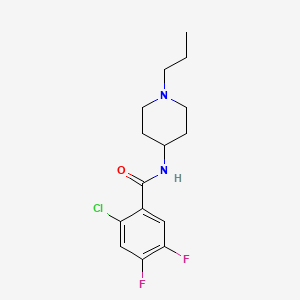

IUPAC Name |

6-[2-(4-methylphenoxy)ethylsulfanyl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-10-2-4-11(5-3-10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBPKQBEEXHFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(2-purin-6-ylthioethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)

![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4584081.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)